molecular formula C18H22 B092181 4,4'-Diisopropylbiphenyl CAS No. 18970-30-4

4,4'-Diisopropylbiphenyl

Cat. No.: B092181
CAS No.: 18970-30-4
M. Wt: 238.4 g/mol
InChI Key: NUEUMFZLNOCRCQ-UHFFFAOYSA-N
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Description

4,4’-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22. It is a derivative of biphenyl, where two isopropyl groups are attached to the para positions of each phenyl ring. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diisopropylbiphenyl can be synthesized through the isopropylation of biphenyl. One common method involves the reaction of biphenyl with propene in the presence of an acidic crystalline molecular sieve catalyst, such as SAPO-11 or ZSM-12 . The reaction is typically carried out at elevated temperatures to ensure high selectivity and yield of the 4,4’-diisopropylbiphenyl isomer .

Industrial Production Methods

In industrial settings, the continuous flow process is often employed for the production of 4,4’-diisopropylbiphenyl. This method involves passing biphenyl and propene through a solid acid catalyst in a solvent like decalin. The continuous flow process allows for better control over reaction conditions and higher efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diisopropylbiphenyl is unique due to its high stability and specific chemical properties, which make it suitable for applications requiring robust materials. Its ability to undergo selective oxidation and substitution reactions further enhances its versatility in various chemical processes .

Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEUMFZLNOCRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891217
Record name 4,4'-Diisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18970-30-4
Record name 4,4'-Diisopropylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diisopropylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIISOPROPYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Diisopropylbiphenyl?

A1: this compound has the molecular formula C18H22 and a molecular weight of 238.37 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound is primarily synthesized through the isopropylation of biphenyl using propylene as the alkylating agent. This reaction is typically catalyzed by zeolites, with H-Mordenite being a particularly effective catalyst for achieving high selectivity towards the desired 4,4'-isomer. [, , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Common techniques used for characterizing this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies the compound within complex mixtures based on its mass-to-charge ratio. []
  • High-Performance Liquid Chromatography (HPLC): Separates and analyzes the compound and its potential oxidation products based on their interactions with a stationary phase. []
  • Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy: These techniques provide valuable information about the electronic structure and hindered internal rotation of the isopropyl groups in this compound anion radicals. [, ]

Q4: What are the primary applications of this compound?

A4: this compound is mainly used as a chemical intermediate in the production of:

  • Antioxidants: this compound and its derivatives exhibit antioxidant properties, making them suitable for protecting materials from degradation caused by oxidation. []

Q5: Are there alternative catalysts for the synthesis of this compound besides H-Mordenite?

A5: While H-Mordenite is highly effective, researchers have investigated other catalysts for this compound synthesis. These include:

  • Dealuminated H-Mordenite: Exhibiting enhanced catalytic activity and selectivity due to reduced coke deposition. [, ]
  • Ceria-modified H-Mordenite: Effectively deactivates external acid sites, mitigating the isomerization of this compound at high temperatures. [, ]
  • Other Zeolites: Large-pore zeolites like SSZ-24, MAPO-5, SSZ-31, and ZSM-12, though less selective than H-Mordenite, demonstrate potential for this compound production. []

Q6: How does the pressure of propylene affect the isopropylation of biphenyl?

A7: Studies have shown that increasing propylene pressure can enhance the selectivity towards this compound in the isopropylation reaction. This effect is attributed to the higher concentration of propylene in the catalyst pores, promoting the formation of the desired isomer. []

Q7: In what solvent systems has the solubility of this compound been studied?

A7: this compound's solubility has been investigated in various solvent systems, including:

  • Decalin: Used as a solvent in the continuous process of biphenyl isopropylation. []
  • Tetrahydrofuran (THF): Effective in dissolving polystyrene-4,4'-Diisopropylbiphenyl copolymer films for large-area graphene transfer applications. []

Q8: Are there any reported applications of this compound related to material science?

A9: Yes, a recent study highlighted the use of a softened polystyrene incorporating this compound for large-area graphene transfer. The incorporation of this compound improved the solubility of the polymer film in tetrahydrofuran, enabling a clean and efficient transfer process without cracking or residue. []

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry has been employed to investigate the hindered internal rotation of alkyl groups in this compound anion radicals. Researchers have used the Lennard-Jones 6–12 potential to calculate the energy difference of non-bonding interatomic interactions, providing insights into the conformational dynamics of the molecule. []

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